molecular formula C16H23N3O4 B11520163 N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide

Cat. No.: B11520163
M. Wt: 321.37 g/mol
InChI Key: XLXTUVGSCBNUSN-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxy group and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 1-hydroxy-2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-(1-oxo-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide.

    Reduction: Formation of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antioxidant and its ability to scavenge reactive oxygen species.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrobenzamide moiety can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.

    N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Shares structural similarities and is used in organic synthesis.

Uniqueness

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide is unique due to the presence of both a hydroxy group and a nitrobenzamide moiety, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C16H23N3O4/c1-15(2)9-12(10-16(3,4)19(15)23)17-14(20)11-5-7-13(8-6-11)18(21)22/h5-8,12,23H,9-10H2,1-4H3,(H,17,20)

InChI Key

XLXTUVGSCBNUSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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